molecular formula C9H12N2S2 B13242913 2-(5-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine

2-(5-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine

Cat. No.: B13242913
M. Wt: 212.3 g/mol
InChI Key: XDHOAWKHVPQDRT-UHFFFAOYSA-N
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Description

2-(5-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine is a compound that belongs to the class of benzodithiazole derivatives These compounds are known for their unique chemical structure, which includes a benzene ring fused with a dithiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2H-1,3,2-benzodithiazole with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

2-(5-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(5-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine include other benzodithiazole derivatives and related heterocyclic compounds, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a benzodithiazole ring with an ethylamine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H12N2S2

Molecular Weight

212.3 g/mol

IUPAC Name

2-(5-methyl-1,3,2-benzodithiazol-2-yl)ethanamine

InChI

InChI=1S/C9H12N2S2/c1-7-2-3-8-9(6-7)13-11(12-8)5-4-10/h2-3,6H,4-5,10H2,1H3

InChI Key

XDHOAWKHVPQDRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SN(S2)CCN

Origin of Product

United States

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